molecular formula C27H24O7 B2697592 3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one CAS No. 610763-99-0

3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2697592
CAS No.: 610763-99-0
M. Wt: 460.482
InChI Key: ZBBCWBZDIXYSBA-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a chromenone core. It is often studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to alter the oxidation state of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research into its pharmacological effects has shown promise for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: Known for its antimicrobial properties and use as a food additive.

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Used as an intermediate in organic synthesis.

    1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: A potent tyrosinase inhibitor found in medicinal plants.

Uniqueness

What sets 3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one apart is its unique combination of functional groups and its chromenone core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one is a chromone derivative that has garnered attention for its potential biological activities. Chromones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C26H26O5\text{C}_{26}\text{H}_{26}\text{O}_{5}

This structure features multiple methoxy groups and a chromone backbone, which are significant for its biological activity.

Biological Activity Overview

Research indicates that chromone derivatives exhibit a range of biological activities. The specific compound under review has shown promise in various studies:

  • Anti-inflammatory Activity :
    • In vitro studies have demonstrated that certain chromone derivatives can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, suggesting potential anti-inflammatory properties .
    • The compound's structural features may enhance its ability to suppress inflammatory pathways.
  • Antioxidant Activity :
    • Chromones are recognized for their antioxidant capabilities. The presence of methoxy groups in the compound may contribute to its ability to scavenge free radicals and reduce oxidative stress .
  • Antimicrobial Activity :
    • Preliminary assessments indicate that some chromone derivatives possess antimicrobial properties against various bacterial strains. For instance, a related study noted moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of LPS-induced NO production in RAW 264.7 cells
AntioxidantPotential scavenging of free radicals
AntimicrobialModerate activity against MRSA and other bacterial strains

Case Studies

  • Study on Anti-inflammatory Effects :
    A study published in MDPI highlighted that certain chromone derivatives could significantly inhibit NF-κB activation and NO production without inducing cytotoxicity in macrophage cell lines . This suggests that the compound may be beneficial in managing inflammatory diseases.
  • Antimicrobial Assessment :
    Another investigation focused on the antimicrobial potential of flavanone-containing chromene derivatives, where the compound showed varying degrees of effectiveness against Gram-negative bacteria compared to Gram-positive strains . This reinforces the need for further exploration into its application in treating infections.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies suggest that the methoxy groups play a crucial role in binding affinity and activity against specific enzymes involved in inflammatory pathways .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O7/c1-16-26(18-7-12-23(31-3)25(13-18)32-4)27(29)21-11-10-20(14-24(21)34-16)33-15-22(28)17-5-8-19(30-2)9-6-17/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBCWBZDIXYSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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